

Application Notes and Protocols for AVE 0991 in In Vitro Research

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Compound of Interest

Compound Name: AVE 0991

Cat. No.: B1667686

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Introduction

AVE 0991 is a nonpeptide, orally active agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] It mimics the effects of the endogenous ligand, Angiotensin-(1-7), offering therapeutic potential in cardiovascular and inflammatory diseases.[2][3] These notes provide detailed information on the solubility of **AVE 0991** in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions for in vitro studies, along with protocols for its application in cell-based assays.

Solubility of AVE 0991

Proper dissolution of **AVE 0991** is critical for accurate and reproducible experimental results. DMSO is a commonly used solvent for preparing concentrated stock solutions of **AVE 0991** for in vitro applications.

Quantitative Solubility Data:

Compound	Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Special Instructions
AVE 0991	DMSO	30	51.66	Sonication is recommended. [4]
AVE 0991	DMSO	41.67	71.76	Ultrasonic is needed. Use newly opened DMSO as it is hygroscopic. [1]
AVE 0991 sodium salt	DMSO	100	165.92	Ultrasonic is needed. Use newly opened DMSO. [5]

Storage and Stability:

- Powder: Store at -20°C for up to 3 years.[\[1\]](#)[\[4\]](#)
- In Solvent (DMSO): Store aliquots at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[\[1\]](#)

Experimental Protocols

Preparation of AVE 0991 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **AVE 0991** in DMSO.

Materials:

- **AVE 0991** powder (Molecular Weight: 580.72 g/mol)
- Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.81 mg of **AVE 0991** powder.
- Dissolution: Add the weighed **AVE 0991** to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
- Mixing: Vortex the solution thoroughly for 1-2 minutes.
- Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.[\[4\]](#)
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -80°C.[\[1\]](#)

Cell-Based Assay Protocol: Inhibition of Breast Cancer Cell Migration

This protocol is adapted from a study investigating the effect of **AVE 0991** on breast cancer cell migration.[\[6\]](#)

Materials:

- Breast cancer cell lines (e.g., MDA-MB-231)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free cell culture medium
- **AVE 0991** stock solution (10 mM in DMSO)
- 96-well cell culture plates

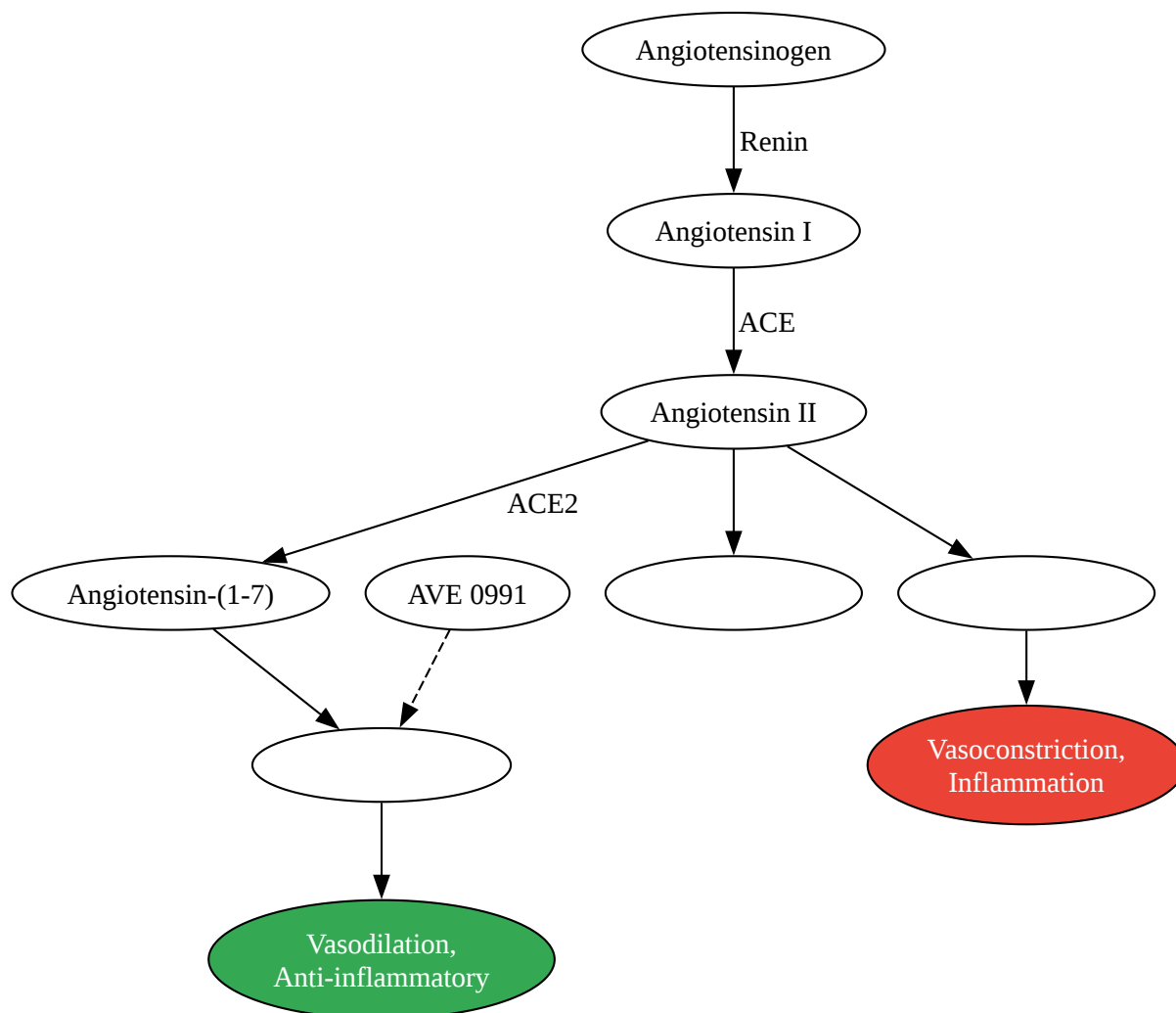
- Pipette tips for creating a scratch
- Microscope with imaging capabilities

Procedure:

- Cell Seeding: Seed breast cancer cells into 96-well plates at a density that will form a confluent monolayer the next day.
- Pre-treatment: Once cells are confluent, replace the medium with fresh complete medium containing the desired concentrations of **AVE 0991** (e.g., 0.1, 1, and 10 μ M) or vehicle control (DMSO). The final DMSO concentration in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.
- Incubation: Incubate the cells for 72 hours.
- Scratch Assay: After incubation, create a uniform scratch in the cell monolayer using a sterile pipette tip.
- Washing: Gently wash the wells with serum-free medium to remove dislodged cells.
- Imaging (Time 0): Capture images of the scratch at the initial time point (0 h).
- Monitoring Migration: Incubate the plate and monitor cell migration into the scratched area over 24 hours, capturing images at regular intervals.
- Analysis: Quantify the closure of the scratch area over time to determine the effect of **AVE 0991** on cell motility.

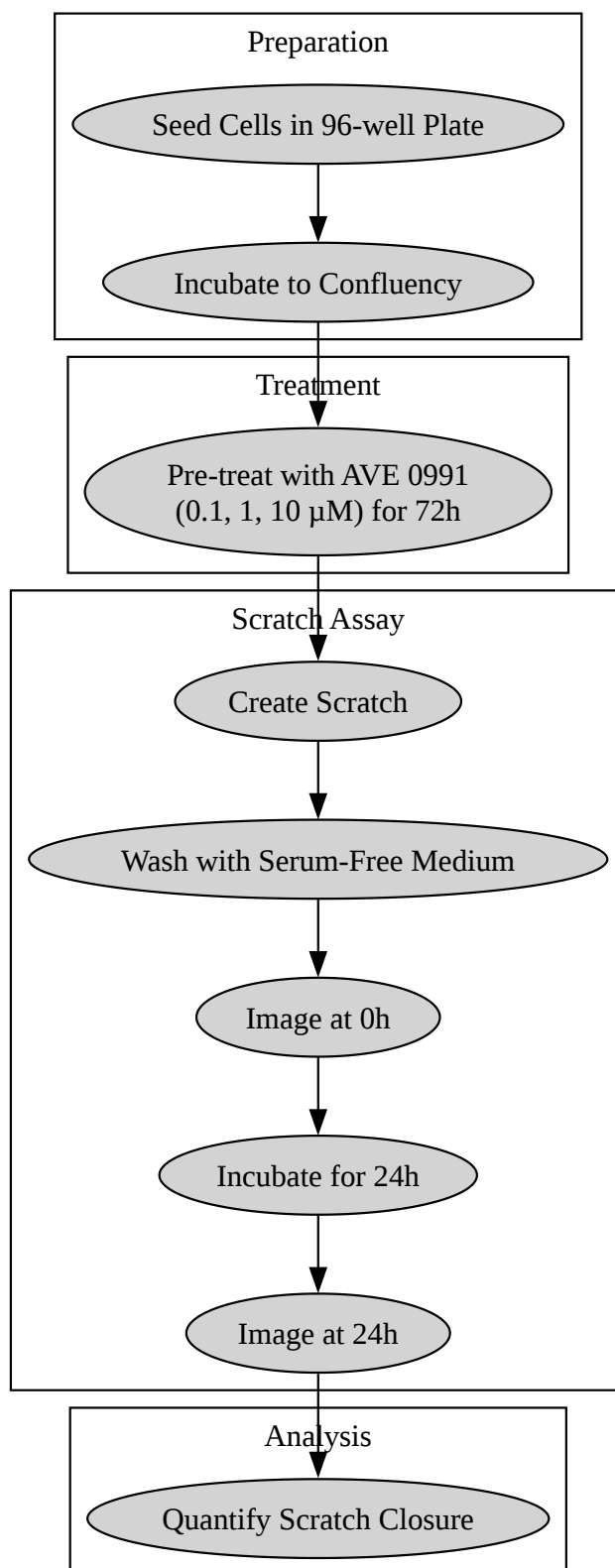
Visualizations

Signaling Pathway of the Renin-Angiotensin System



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Experimental Workflow for Cell Migration Assay



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